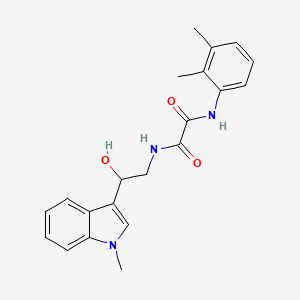

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Description

N1-(2,3-Dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,3-dimethylphenyl group and a hydroxyethyl-substituted indole moiety. The indole group may confer receptor-binding properties, while the dimethylphenyl substituent could influence solubility and metabolic stability.

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-13-7-6-9-17(14(13)2)23-21(27)20(26)22-11-19(25)16-12-24(3)18-10-5-4-8-15(16)18/h4-10,12,19,25H,11H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRCXLUVCLNVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Oxalamide Formation: The oxalamide structure is formed by reacting oxalyl chloride with an amine. In this case, the amine would be a derivative of 2,3-dimethylphenylamine.

Coupling Reaction: The final step involves coupling the indole derivative with the oxalamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the oxalamide group, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions are common at the aromatic rings, especially the indole ring, due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound can be studied for its potential as a pharmaceutical agent. The indole moiety is known for its biological activity, and modifications of this compound could lead to new drugs with anti-inflammatory, anticancer, or antimicrobial properties .

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of both indole and oxalamide groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to various receptors in the body, influencing biological pathways. The oxalamide group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Insights :

- The 2,3-dimethylphenyl group may reduce polarity compared to methoxy-substituted benzyl analogs, impacting solubility and metabolic pathways .

Thermodynamic and Solubility Properties

Thermodynamic parameters (ΔH°, ΔS°) from highlight the role of substituents in hydrogen bonding and solvation:

Comparison with Target Compound :

- The target compound’s hydroxyethyl-indolyl group likely supports intramolecular hydrogen bonding, akin to Compound 3, enhancing stability but requiring higher energy for solvation .

- The dimethylphenyl group may reduce entropy changes during dissolution compared to nitro- or methoxy-substituted analogs due to steric hindrance .

Flavor and Enzyme Modulation

- S336 and S5456 : These oxalamides act as umami flavor agonists, with S5456 showing 51% CYP3A4 inhibition at 10 µM . The target compound’s indole group may confer distinct receptor selectivity, though inhibitory activity remains unstudied.

- CYP Inhibition : Methoxy and pyridyl groups in S5456 correlate with moderate CYP3A4 inhibition, whereas the target compound’s dimethylphenyl and indole substituents might reduce such effects .

Therapeutic Potential

- BNM-III-170: A CD4-mimetic compound used in vaccine enhancement, suggesting oxalamides’ utility in immunology . The target compound’s indole group could similarly engage hydrophobic pockets in proteins.

- Compounds 10 and 16–18 : Piperazine and pyrazole-containing derivatives (–10) demonstrate applications in enzyme inhibition or metal-catalyzed reactions, highlighting structural versatility .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide, often referred to as DIMBOA-OH, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H23N3O3

- Molecular Weight : 365.4 g/mol

- CAS Number : 2034441-40-0

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of DIMBOA-OH is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways through:

- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic processes.

- Receptor Binding : Interacting with cellular receptors to influence signaling pathways.

Biological Activities

Research indicates that DIMBOA-OH exhibits a range of biological activities:

-

Antioxidant Activity

- DIMBOA-OH has shown significant antioxidant properties, which can help in mitigating oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.

-

Antimicrobial Activity

- Studies have demonstrated that DIMBOA-OH possesses antimicrobial properties against several bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

-

Anti-inflammatory Effects

- The compound has been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

-

Cytotoxicity

- Preliminary studies have indicated that DIMBOA-OH may have cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of DIMBOA-OH:

Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, DIMBOA-OH was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, showcasing its potential as a natural antioxidant .

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) assessed the antimicrobial activity of DIMBOA-OH against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies revealed that DIMBOA-OH induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DIMBOA-OH, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-(2,3-dimethylphenyl)-N2-(2-hydroxyethyl)oxalamide | C21H23N3O3 | Antioxidant, Antimicrobial |

| N1-(2-hydroxyethyl)-N2-(1-methyl-1H-indol-5-yl)oxalamide | C20H22N4O3 | Anticancer |

Q & A

Q. What synthetic routes are recommended for synthesizing N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide, and what intermediates are critical?

- Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:

Q. Intermediate Preparation :

- Synthesis of 1-methyl-1H-indole-3-yl ethanol via Friedel-Crafts alkylation or substitution reactions.

- Preparation of 2,3-dimethylphenyl oxalamide through coupling reactions using oxalyl chloride and substituted anilines .

Q. Coupling Reaction :

- Condensation of intermediates under Schotten-Baumann conditions (e.g., using DCC/DMAP as coupling agents) to form the oxalamide backbone.

Q. Purification :

- Recrystallization or column chromatography to isolate the product.

Key intermediates include the indole-ethanol derivative and the substituted phenyl oxalamide precursor. Reaction conditions (e.g., solvent, temperature, catalysts) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, hydroxyl and amide protons appear as broad signals in DMSO-d6 .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z ~433.2) .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinase or protease panels (e.g., ATPase/GTPase activity assays) to identify targets .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy to study sublocalization .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with proteins (e.g., indole-binding receptors) .

- Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways post-treatment (e.g., apoptosis markers like Bcl-2) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Orthogonal Validation :

- Replicate assays under varied conditions (e.g., pH, serum concentration) to confirm activity .

- Compare docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

- Data Triangulation :

- Cross-reference with structural analogs (e.g., methyl or halogen substitutions on the phenyl ring) to assess SAR consistency .

- Use molecular dynamics simulations to evaluate binding stability over time (e.g., RMSD <2 Å over 100 ns) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis :

- Vary substituents (e.g., replace 2,3-dimethylphenyl with fluorophenyl or methoxyphenyl) to modulate lipophilicity (clogP) .

- Modify the indole moiety (e.g., 5-fluoro or 7-aza substitutions) to enhance target affinity .

- Bioactivity Testing :

- Dose-response curves (IC50/EC50) in disease-relevant models (e.g., cancer cell lines for cytotoxicity) .

- ADMET profiling: Microsomal stability assays and Caco-2 permeability tests to prioritize lead candidates .

Data Analysis and Experimental Design

Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Negative Controls :

- Vehicle-only treatment (e.g., DMSO at 0.1% v/v) to rule out solvent effects .

- Non-targeting siRNA or scrambled peptides in knockdown/rescue experiments.

- Positive Controls :

- Reference drugs (e.g., doxorubicin for apoptosis assays) to validate assay sensitivity .

- Technical Replicates :

- Triplicate wells per condition to ensure reproducibility.

- Use of Z’-factor >0.5 to confirm assay robustness .

Q. How should researchers address low yields in the final coupling step of synthesis?

- Methodological Answer :

- Reaction Optimization :

- Screen coupling agents (e.g., HATU vs. EDCI) and solvents (DMF vs. THF) to improve efficiency .

- Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Byproduct Analysis :

- LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry .

- Protecting Groups :

- Protect hydroxyl or amine groups (e.g., TBS or Boc) during intermediate steps to prevent undesired reactions .

Contradiction and Reproducibility

Q. How can batch-to-batch variability in biological activity be minimized?

- Methodological Answer :

- Strict QC Protocols :

- Enforce consistent purity thresholds (e.g., ≥95% via HPLC) and characterize each batch with NMR/MS .

- Standardized Assay Conditions :

- Use identical cell passage numbers, serum lots, and incubation times across experiments .

- Stability Studies :

- Assess compound degradation under storage conditions (e.g., -80°C vs. 4°C) via accelerated stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.